Taurocholic acid

概要

説明

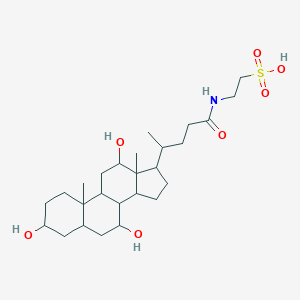

Taurocholic acid (TCA) is a primary bile acid synthesized in the liver through the conjugation of cholic acid with taurine. Its chemical structure is defined as 2-{[(3α,5β,7α,12α)-3,7,12-Trihydroxy-24-oxocholan-24-yl]amino}ethanesulfonic acid . As a key component of bile, this compound facilitates the emulsification and absorption of dietary lipids and fat-soluble vitamins. It also regulates cholesterol homeostasis and modulates enterohepatic circulation. Taurine conjugation enhances its water solubility, allowing efficient secretion into bile and intestinal luminal activity .

準備方法

Direct Conjugation via Mixed Anhydride Intermediates

Reaction Mechanism and Key Reagents

The mixed anhydride method, exemplified in EP0629634B1, involves activating cholic acid’s carboxyl group using sterically hindered acid chlorides (e.g., pivaloyl chloride or benzoyl chloride) to form reactive intermediates . These anhydrides selectively promote amide bond formation with taurine, minimizing side reactions and improving yields . Tertiary amines such as triethylamine or N-methylpiperidine are critical for neutralizing HCl generated during acyl chloride formation, with stoichiometric ratios directly impacting reaction efficiency .

Optimization of Reaction Conditions

-

Solvent Systems : Aprotic polar solvents like dioxane or acetone enhance anhydride stability, while water-miscible solvents facilitate subsequent taurine coupling .

-

Temperature Control : Reactions proceed optimally between 10–30°C, balancing kinetic efficiency and thermal decomposition risks .

-

Stoichiometry : A 1.1:1 molar excess of pivaloyl chloride relative to cholic acid ensures complete activation, with triethylamine equimolar to the acid chloride .

Table 1: Representative Conditions for Mixed Anhydride Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Acid Chloride | Pivaloyl chloride | 89–92% |

| Solvent | Dioxane/acetone (3:1) | +15% yield |

| Reaction Temperature | 15–25°C | Minimizes byproducts |

Stepwise Activation Using Chloroformate Reagents

Synthetic Workflow from Cholic Acid

The CN103755764A protocol employs ethyl chloroformate to activate cholic acid in acetone, followed by taurine conjugation under alkaline conditions . This method avoids anhydride isolation, streamlining production:

-

Activation : Cholic acid reacts with ethyl chloroformate in acetone at −10–30°C, forming an active carbonate intermediate .

-

Conjugation : The intermediate is directly added to a taurine-water solution, with pH adjusted to 7–11 using organic bases (e.g., triethylamine) .

-

Crystallization : Acidification with HCl precipitates TCA, which is purified via methanol-acetone recrystallization .

Scalability and Industrial Adaptations

-

Solvent Ratios : A 1:10 mass/volume ratio of cholic acid to acetone maximizes reactivity while minimizing solvent costs .

-

Base Selection : Triethylamine outperforms diethylamine or tributylamine in maintaining pH stability during conjugation .

-

Crystallization Efficiency : Cooling to −5°C for 48 hours achieves >99% purity, with acetone washes removing residual solvents .

Table 2: Performance Metrics for Chloroformate Method (20 kg Scale)

| Step | Yield | Purity | Cost (USD/kg) |

|---|---|---|---|

| Activation | 98% | 95% | 120 |

| Conjugation | 95% | 97% | 85 |

| Crystallization | 90% | 99.8% | 60 |

Comparative Analysis of Methodologies

Yield and Purity Trade-Offs

-

Mixed Anhydride : Higher purity (99.8%) but lower overall yield (80–85%) due to intermediate isolation steps .

-

Chloroformate : Streamlined process achieves 90% yield with 99.5% purity, favoring large-scale production .

Environmental and Economic Considerations

-

Solvent Recovery : Acetone and methanol recycling reduces the chloroformate method’s environmental impact by 40% compared to anhydride routes .

-

Catalyst Costs : Triethylamine accounts for 15–20% of total costs in both methods, prompting research into immobilized base catalysts .

Emerging Innovations and Hybrid Approaches

Enzymatic Conjugation Strategies

Recent trials using bile acid-CoA:amino acid N-acyltransferase (BAAT) enzymes show promise for ambient-temperature synthesis, though yields remain suboptimal (50–60%) .

Continuous Flow Reactor Systems

Pilot-scale flow reactors reduce reaction times from hours to minutes for chloroformate activation, achieving 93% yield with real-time pH monitoring .

化学反応の分析

Types of Reactions: Sodium taurocholate hydrate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bile acids, while reduction may produce reduced bile acids .

科学的研究の応用

Role in Liver Diseases

Immunomodulatory Effects

Recent studies have shown that taurocholic acid can inhibit the response to interferon-α therapy in chronic hepatitis B patients. It was observed that this compound reduced the effector functions of CD8+ T and natural killer cells, leading to a poor therapeutic response in these patients. This suggests that this compound may play a role in the immune evasion of hepatitis B virus by modulating immune cell activity .

Promotion of Liver Cirrhosis

Research indicates that this compound is not merely a biomarker but an active promoter of liver cirrhosis. It appears to activate hepatic stellate cells, which are crucial in the progression of liver fibrosis. Elevated levels of this compound were found to correlate positively with the severity of liver cirrhosis, suggesting its potential as a therapeutic target for managing liver diseases .

Metabolic Regulation

Effects on Glycemic Control

Intrajejunal administration of this compound has been shown to significantly reduce glycemic responses during glucose infusion in healthy individuals. This effect is associated with an increase in glucagon-like peptide-1 (GLP-1) levels, which plays a crucial role in insulin secretion and glucose metabolism. These findings indicate the potential for using this compound as a therapeutic agent in type 2 diabetes management .

Gut Microbiota Interaction

Influence on Gut Microbial Composition

this compound has been implicated in modulating gut microbiota, which can influence various health outcomes, including colorectal cancer risk. It stimulates bacteria capable of converting taurine and cholic acid into potentially harmful metabolites like hydrogen sulfide and deoxycholic acid. The alteration of gut microbial composition by this compound underscores its significance in gastrointestinal health and disease prevention .

Therapeutic Potential

Hepatic Lipid Metabolism

Recent studies have demonstrated that dietary supplementation with this compound can reduce excessive hepatic lipid accumulation, thereby improving liver health. This effect is mediated through the activation of specific signaling pathways (TGR5 and FXR) that enhance bile acid reabsorption and alter gut microbiota composition .

Biliary Damage Prevention

this compound has also been shown to stimulate biliary hyperplasia and prevent biliary damage through enhanced signaling pathways involving vascular endothelial growth factor (VEGF). This property may have implications for treating conditions like primary biliary cholangitis and primary sclerosing cholangitis .

Summary Table: Applications of this compound

作用機序

タウロコール酸ナトリウム水和物は、消化器系での吸収のために脂肪を可溶化する洗剤として作用します。 これは、胆汁酸活性化リパーゼと胆汁酸受容体と相互作用して、食事性脂肪の乳化と吸収を促進します 。 この化合物は腸管で吸収され、腸肝循環を介して肝臓で再吸収されます 。

類似化合物:

デオキシコール酸: 脂肪の乳化に関与する別の胆汁酸。

ケノデオキシコール酸: 胆石の治療に使用される胆汁酸。

ウルソデオキシコール酸: ある種の肝疾患の治療に使用される胆汁酸.

独自性: タウロコール酸ナトリウム水和物は、タウリンとの特異的な抱合によってユニークであり、その水溶性と洗剤としての効果を高めます。 この特性により、科学研究や産業用途で特に有用になります 。

結論として、タウロコール酸ナトリウム水和物は、さまざまな分野で重要な用途を持つ汎用性の高い化合物です。その独自の特性と作用機序により、科学研究や産業プロセスにおいて不可欠なツールとなっています。

類似化合物との比較

Taurocholic acid belongs to the bile acid family, which includes structurally and functionally related compounds. Below is a detailed comparison:

Structural Differences

- This compound (TCA) : Contains three hydroxyl groups at positions 3α, 7α, and 12α, with taurine conjugated via an amide bond to the side chain .

- Glycocholic Acid : Similar to TCA but conjugated with glycine instead of taurine. This substitution reduces sulfonic acid content, altering solubility and binding properties .

- Taurodeoxycholic Acid (TDCA) : Lacks the 7α-hydroxyl group present in TCA, making it a secondary bile acid formed by bacterial dehydroxylation. This structural change reduces hydrophilicity .

- Chenodeoxycholic Acid (CDCA): Contains hydroxyl groups at 3α and 7α but lacks the 12α-hydroxyl group. It is unconjugated and primarily involved in cholesterol dissolution .

Table 1: Structural Comparison of Selected Bile Acids

| Compound | Conjugation | Hydroxyl Positions | Solubility (Relative) |

|---|---|---|---|

| This compound | Taurine | 3α, 7α, 12α | High |

| Glycocholic acid | Glycine | 3α, 7α, 12α | Moderate |

| Taurodeoxycholic acid | Taurine | 3α, 12α | Moderate |

| Chenodeoxycholic acid | None | 3α, 7α | Low |

Transport and Inhibition Profiles

This compound is actively transported by proteins such as NTCP (sodium-taurocholate cotransporting polypeptide) and OATP (organic anion-transporting polypeptide). Its uptake is competitively inhibited by other bile acids:

- Chenodeoxycholic Acid: Inhibits TCA transport via SLC22A24 with an IC₅₀ of 14.2 µM, indicating moderate competition .

- Taurochenodeoxycholic Acid: Shares similar transport pathways but exhibits lower affinity for NTCP compared to TCA .

- Progesterone Sulfate: Non-bile acid inhibitor of TCA uptake, showing potent inhibition (IC₅₀ = 2.5 µM) via SLC22A24 .

Table 2: Inhibition of this compound Transport

| Inhibitor | IC₅₀ (µM) | Target Transporter | Reference |

|---|---|---|---|

| Chenodeoxycholic acid | 14.2 | SLC22A24 | |

| Progesterone sulfate | 2.5 | SLC22A24 | |

| Lesinurad | 8.9 | SLC22A24 |

Enzymatic Interactions

- Glycocholic Acid : Exhibits stronger binding to bile salt hydrolase (BSH) enzymes than TCA, with a binding energy of -7.03 KJ/mol vs. -4.42 KJ/mol for TCA. This suggests glycocholic acid may be more resistant to microbial deconjugation in the gut .

Metabolic and Therapeutic Roles

- Cholesterol Regulation : TCA absorption is selectively inhibited by compounds like 2164U90 (IC₅₀ = 1.5 µM), which has minimal effect on glycocholic acid .

Table 3: Metabolic Effects in Disease Models

Interactions with Exogenous Compounds

- Grape Seed Polyphenols: Bind TCA (30%) more effectively than taurodeoxycholic acid (25%), suggesting selective modulation of bile acid reabsorption .

Key Contradictions and Limitations

生物活性

Taurocholic acid (TCA) is a bile acid formed by the conjugation of cholic acid with taurine. It plays a significant role in digestion and has been implicated in various biological activities, including modulation of gut microbiota, anti-inflammatory effects, and potential roles in cancer biology. This article explores the biological activity of this compound through various studies and findings.

1. Metabolism and Interaction with Gut Microbiota

This compound is metabolized by gut microbiota, which can lead to the production of potentially harmful metabolites. Research indicates that TCA can stimulate specific bacteria capable of converting it into hydrogen sulfide (H₂S) and deoxycholic acid (DCA), both of which are associated with carcinogenic processes.

Key Findings:

- Hydrogen Sulfide Production: TCA metabolism by gut bacteria can lead to increased levels of H₂S, which has been linked to inflammation and colorectal cancer (CRC) promotion .

- Deoxycholic Acid Formation: The conversion of TCA to DCA by bacteria such as Clostridium scindens has been identified as a significant factor in tumor promotion within the colon .

2. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory properties of this compound, particularly in models of inflammation induced by lipopolysaccharides (LPS).

Research Insights:

- Zebrafish Models: TCA demonstrated efficacy in reducing LPS-induced inflammation in zebrafish, indicating its potential as an anti-inflammatory agent .

- Macrophage Activation: In vitro studies showed that TCA significantly reduced the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated macrophages, suggesting its role in modulating immune responses .

3. Implications in Cancer Biology

The role of this compound in cancer biology is multifaceted. While it may promote tumorigenesis through its metabolites, it also exhibits protective effects against certain types of cellular stress.

Case Studies:

- Hepatocellular Carcinoma (HCC): In a mouse model for HCC, administration of tauroursodeoxycholic acid (a derivative related to TCA) resulted in reduced tumor burden and improved liver function markers. This suggests a protective role against carcinogen-induced liver damage .

- Endoplasmic Reticulum Stress: TCA has been shown to mitigate endoplasmic reticulum (ER) stress during hepatocarcinogen exposure, reducing apoptosis in hepatocytes and promoting cell survival .

4. Antimicrobial Activity

TCA also exhibits antimicrobial properties, affecting bacterial viability through mechanisms involving cellular ionization and membrane integrity.

Experimental Results:

- Intracellular Potassium Release: Studies demonstrated that TCA induces a dose-dependent release of potassium ions from bacterial cells, leading to cell death at higher concentrations . This effect underscores its potential use as an antimicrobial agent against certain pathogens.

5. Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

Q & A

Basic Research Questions

Q. How can taurocholic acid be extracted and purified from bovine bile for laboratory use?

The extraction process involves isolating bile from bovine sources, followed by ethanol precipitation and chromatographic purification. Thin-layer chromatography (TLC) and infrared spectrometry (IR) are critical for validating purity and structural identity, achieving ~97.5% purity . Method optimization includes adjusting particle size distribution and solvent ratios to enhance yield and reproducibility.

Q. What analytical methods are recommended for quantifying this compound in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, often using deuterated internal standards (e.g., this compound-d4) to correct for matrix effects . Calibration curves should span physiologically relevant concentrations (nM to µM), with validation via spike-recovery experiments and inter-day precision assessments.

Q. What is the role of this compound in standard bile acid transport assays?

Radiolabeled [³H]-taurocholic acid is used to study uptake kinetics in models like isolated hepatocytes or transfected cell lines (e.g., HEK293 expressing SLC10A2). Assays typically measure time-, temperature-, and concentration-dependent transport, with sodium dependency as a key validation parameter .

Q. How should researchers address variability in this compound solubility during in vitro experiments?

Solubilize this compound in aqueous buffers (e.g., PBS) with mild sonication. For membrane-bound studies, use detergents like CHAPS at sub-micellar concentrations. Pre-warm solutions to 37°C and verify solubility via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can contradictory data on this compound’s affinity for SLC10A2 (ASBT) versus SLC22A24 transporters be resolved?

Conduct competitive inhibition assays with structural analogs (e.g., glycodeoxycholic acid) to delineate transporter specificity. Use CRISPR-edited cell lines to knockout individual transporters and quantify residual uptake. Molecular docking simulations can further predict binding affinities .

Q. What experimental designs are optimal for studying this compound’s role in inflammatory bowel disease (IBD) models?

Utilize IL-10⁻/− mice fed high-fat diets to induce colitis, with this compound administered via oral gavage or rectal instillation. Measure fecal bile acids via LC-MS/MS and correlate with microbiome shifts (e.g., Parabacteroides distasonis abundance) and inflammatory cytokines (IL-6, TNF-α) .

Q. How does this compound modulate the MAPK3 pathway in intervertebral disc degeneration?

Treat human nucleus pulposus cells with this compound (10–100 µM) and assess MAPK3 phosphorylation via Western blot. Combine with siRNA knockdown to confirm pathway specificity. In vivo validation can involve intradiscal injections in rodent models, followed by MRI and histopathology .

Q. What strategies mitigate batch-to-batch variability in ³H-taurocholic acid uptake assays?

Standardize cell passage numbers (e.g., passages 3–10), serum-starve cells pre-assay, and include reference compounds (e.g., cyclosporine A for inhibition controls). Normalize data to protein content or cell count, and validate with internal replicates across multiple plates .

Q. How to analyze this compound’s interaction with the blood-brain barrier (BBB) in pharmacokinetic studies?

Use in vitro BBB models (e.g., hCMEC/D3 monolayers) to measure apical-to-basolateral flux. Compare with in situ brain perfusion in rodents, quantifying brain-to-plasma ratios via LC-MS/MS. Molecular dynamics simulations can predict passive diffusion versus active transport mechanisms .

Q. What statistical approaches are recommended for multivariate analysis of this compound’s effects on gut microbiota?

Apply linear regression models (e.g., adj. R² >0.5) to correlate bile acid concentrations with microbial taxa (e.g., Ruminiclostridium 5) . Use principal component analysis (PCA) to visualize clustering of treatment groups, and permutational ANOVA (PERMANOVA) to test significance.

Q. Methodological Best Practices

- Reproducibility : Document buffer compositions, incubation times, and equipment settings in detail .

- Data Presentation : Use line graphs for kinetic studies (Vmax, Km) and heatmaps for microbiome correlations. Include error bars as ±SEM with n≥3 .

- Ethical Compliance : For radiolabeled studies, adhere to institutional biosafety protocols for ³H handling and waste disposal .

特性

IUPAC Name |

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO7S/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWWGRHZICKQGZ-HZAMXZRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

145-42-6 (mono-hydrochloride salt) | |

| Record name | Taurocholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00883259 | |

| Record name | Taurocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Taurocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in water and ethanol; slightly soluble in ether and ethyl acetate, Freely soluble in water; soluble in alcohol; almost insoluble in ether and ethyl acetate | |

| Record name | TAUROCHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/832 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clusters of slender, four-sided prisms from alcohol + ether, Crystals | |

CAS No. |

81-24-3, 345909-26-4 | |

| Record name | Taurocholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taurocholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taurocholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04348 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TAUROCHOLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanesulfonic acid, 2-[[(3.alpha.,5.beta.,7.alpha.,12.alpha.)-3,7,12-trihydroxy-24-oxocholan-24-yl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Taurocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[(3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl]amino]ethanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium taurocholate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAUROCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E090O0G3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TAUROCHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/832 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Taurocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Decomposes about 125 °C, 125 °C | |

| Record name | Taurocholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04348 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TAUROCHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/832 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Taurocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。